Carboxyfluoroquinoline

概要

説明

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the process .Molecular Structure Analysis

This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability .科学的研究の応用

Synthesis and Medicinal Chemistry

Carboxyfluoroquinolines, like many fluorinated organic compounds, are significant in medicinal chemistry. The synthesis of fluoroalkyl groups, including di- and trifluoroethylamines, is a focus area, as these groups often improve affinity and physicochemical properties in pharmacophores. This enhancement is illustrated in the synthesis of carboxamide mimics, which are a class of compounds underrepresented in current research. The practical protocol for their preparation using functionalized di- and trifluoromethylated N-aryl-substituted N,O-acetals demonstrates the method's applicability in developing new compounds (Deutsch et al., 2016).

Interaction with Organic Anion Transporters

Research on carboxyfluoroquinolones like ciprofloxacin, which are used to treat various infectious diseases, has revealed their interaction with organic anion transporters (OATs). This interaction is crucial in understanding the renal secretion of these compounds, which is a major determinant of their systemic and urinary concentrations. The specific transporters involved in this process were identified, highlighting potential sources of drug interactions and variable efficacy in treatments (VanWert et al., 2008).

Antibacterial Properties

The antibacterial properties of carboxyfluoroquinolines are a significant area of research. New 8-nitrofluoroquinolone models were synthesized to investigate their antibacterial properties. This research involved the preparation of derivatives with substituted primary amine appendages, demonstrating interesting antibacterial activity against gram-positive and/or gram-negative strains. This synthesis and the resulting antibacterial activity are crucial in the development of new antibacterial agents (Al-Hiari et al., 2007).

Novel Drug Development

The development of novel drugs using carboxyfluoroquinoline structures is an important area of research. For instance, research into 5-substituted 6,8-difluoroquinolones led to the development of sparfloxacin, a quinolone antibacterial agent with improved potency. This study emphasized the importance of the combination of fluoro groups and specific appendages in achieving optimal antibacterial properties, leading to the development of more effective therapeutic agents (Miyamoto et al., 1990).

作用機序

Safety and Hazards

将来の方向性

特性

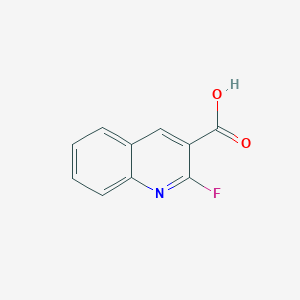

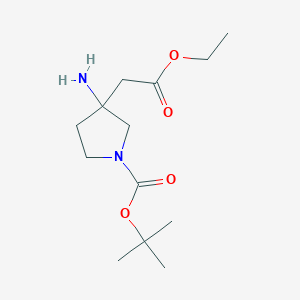

IUPAC Name |

2-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFNPFMYKROSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxyfluoroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Fluoro-5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3117525.png)

![4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3117545.png)

![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)

![N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3117578.png)

![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)